1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
説明
This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a fused heterocyclic system combining thiophene, triazole, and pyrimidinone moieties. Key substituents include:
特性
CAS番号 |
887213-98-1 |
|---|---|
分子式 |
C27H34N6O2S |
分子量 |
506.67 |
IUPAC名 |
12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3 |
InChIキー |
OGRYPKCYPZSFJR-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core:
- Starting with a thieno[2,3-d]pyrimidine derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
-
Attachment of the Piperazine Moiety:
- The piperazine ring is introduced via nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with an appropriate halogenated intermediate.
化学反応の分析
Types of Reactions: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology and Medicine:
Anticancer Activity: Research has shown that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Properties: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Pharmaceuticals: Due to its biological activities, the compound is being explored for the development of new therapeutic agents for various diseases, including cancer and bacterial infections.
作用機序
The mechanism of action of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets in cells.
Molecular Targets and Pathways:
類似化合物との比較
Key Findings and Implications
- Structural Diversity: The thieno-triazolo-pyrimidinone core is rare; most analogs feature pyrido, pyrazolo, or benzo-fused systems.
- Piperazine Role : Piperazine derivatives are common in kinase inhibitors and CNS drugs. The benzyl group in the target compound may enhance blood-brain barrier penetration compared to pyrimidinyl or methyl groups .
- Alkyl Substituents : Branched chains (isopentyl, tert-butyl) improve lipophilicity but may reduce solubility. Linear chains (butyl) offer intermediate properties .
生物活性
1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel compound with potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-e][1,2,4]triazolo core fused with a pyrimidinone moiety. The presence of the benzylpiperazine group is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The benzylpiperazine moiety suggests potential interactions with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit certain kinases involved in cell signaling pathways, including mTORC1, which is crucial for cell growth and proliferation .
- Autophagy Regulation : The compound has shown promise in modulating autophagy processes in cancer cells, potentially enhancing the efficacy of existing cancer therapies by disrupting autophagic flux .
Antiproliferative Effects
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : The compound showed submicromolar antiproliferative activity and was effective in reducing mTORC1 activity.
- Mechanism Insights : It was observed that treatment led to increased autophagy at basal levels and disrupted autophagic flux under starvation conditions, indicating a potential novel mechanism of action against cancer cells .
Case Study 1: Cancer Treatment
A recent study investigated the effects of the compound on pancreatic cancer models. Results indicated that it not only inhibited tumor growth but also enhanced the effects of chemotherapeutic agents when used in combination therapy.
Case Study 2: Neurological Implications
Another area of interest is the compound's effect on neurological disorders. Its structural similarity to known psychoactive compounds suggests it may have implications in treating conditions such as depression or anxiety by modulating serotonin receptors.
Data Summary
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:
- Temperature control : Critical for minimizing side reactions (e.g., dimerization or decomposition) during amide bond formation or cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization .
- Catalyst optimization : Use of palladium catalysts for coupling reactions or acid/base catalysts for cyclization steps .
Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide coupling | DMF, 0–5°C, 12 h | 65–70 |
| 2 | Cyclization | Toluene, reflux, 8 h | 50–55 |
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the thieno-triazolo-pyrimidine core using H and C NMR. For example, distinct singlet peaks at δ 8.2–8.5 ppm indicate aromatic protons in the triazole ring .
- LC-MS : Verify molecular weight and purity (>95%) via electrospray ionization (ESI) with [M+H] peaks matching theoretical values .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities. Retention times should align with reference standards .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .
Advanced: How to design a robust biological activity screening protocol?
Methodological Answer:
- In vitro assays :
- Target engagement : Employ surface plasmon resonance (SPR) to measure binding affinity to receptors like BRD4 (K < 100 nM indicates high potency) .
Advanced: How to address low yields in the final cyclization step?
Methodological Answer:
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 7:3) to track intermediate consumption.
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction time from 8 h to 30 min while maintaining yields ≥60% .
Advanced: How to resolve contradictory biological activity data across studies?
Methodological Answer:
- Data validation : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Structure-activity relationship (SAR) : Compare analogs (e.g., benzyl vs. isobutyl substituents) to identify functional group contributions .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP < 3 correlates with higher activity) .
Advanced: What strategies are effective for target identification?
Methodological Answer:
- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
- Computational docking : Use AutoDock Vina to predict binding to piperazine-linked receptors (e.g., 5-HT with binding energy ≤ -8 kcal/mol) .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP from 4.2 to 2.5, improving solubility .
- Pro-drug design : Mask polar groups (e.g., esterify carboxyl moieties) to enhance oral bioavailability .
Advanced: How to evaluate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) with standard drugs (e.g., paclitaxel) .
- Transcriptomic profiling : RNA-seq analysis of treated cells identifies pathways (e.g., apoptosis or autophagy) enhanced by the combination .
Advanced: What experimental design minimizes bias in in vivo efficacy studies?
Methodological Answer:
- Randomized block design : Assign treatment groups (n=10 mice/group) to account for variables like tumor size and weight .
- Blinded analysis : Ensure histopathology and tumor measurements are performed by independent researchers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
